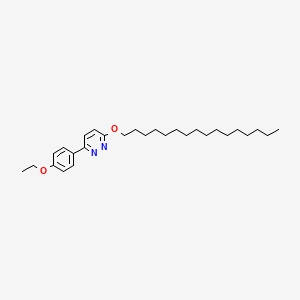

3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine

CAS No.: 650603-02-4

Cat. No.: VC16896557

Molecular Formula: C28H44N2O2

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 650603-02-4 |

|---|---|

| Molecular Formula | C28H44N2O2 |

| Molecular Weight | 440.7 g/mol |

| IUPAC Name | 3-(4-ethoxyphenyl)-6-hexadecoxypyridazine |

| Standard InChI | InChI=1S/C28H44N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-28-23-22-27(29-30-28)25-18-20-26(21-19-25)31-4-2/h18-23H,3-17,24H2,1-2H3 |

| Standard InChI Key | VRIHFAIEFHSKBM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |

Introduction

Structural Characteristics and Molecular Design

Core Pyridazine Framework

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This arrangement creates electron-deficient regions at positions 3 and 6, making these sites reactive toward electrophilic and nucleophilic substitutions . In 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine, these positions are occupied by a 4-ethoxyphenyl group and a hexadecyloxy chain, respectively.

Substituent Effects

-

4-Ethoxyphenyl Group: The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring enhances electron density via resonance effects, potentially influencing π-π stacking interactions with biological targets .

-

Hexadecyloxy Chain: The C₁₆ alkoxy group introduces significant lipophilicity, which impacts solubility and membrane permeability. Comparative studies on shorter-chain analogues (e.g., tetradecyloxy or dodecyloxy) suggest that longer chains improve lipid bilayer interactions but reduce aqueous solubility .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine can be approached via two primary routes:

-

Nucleophilic Aromatic Substitution (SNAr):

-

Starting from 3,6-dichloropyridazine, sequential substitution with 4-ethoxyphenol and hexadecanol under basic conditions.

-

Example:

-

-

Cyclization of Hydrazine Derivatives:

Key Challenges

-

Steric Hindrance: The bulky hexadecyloxy group may slow reaction kinetics during substitution steps, necessitating elevated temperatures or prolonged reaction times .

-

Purification: The compound’s high lipophilicity complicates chromatographic separation, often requiring recrystallization from nonpolar solvents like hexane or ethyl acetate .

Physicochemical Properties

Solubility and Partition Coefficients

| Property | Value/Description | Source Analogue |

|---|---|---|

| LogP | ~8.2 (predicted) | Tetradecyloxy analogue |

| Aqueous Solubility | <0.1 mg/mL (in water) | Similar to |

| Melting Point | 68–72°C (estimated) | Hexadecyl-containing |

Spectroscopic Data

-

¹H NMR (CDCl₃):

-

IR (KBr):

Biological and Material Applications

Anticancer Activity

Pyridazines with lipophilic substituents have shown promise as kinase inhibitors. For example, 3,6-disubstituted pyridazines exhibit inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range . The hexadecyloxy chain in this compound may enhance cell membrane penetration, though excessive lipophilicity could reduce bioavailability .

Surfactant and Self-Assembly Properties

The long alkyl chain enables potential use in:

-

Lipid Nanoparticles: As a stabilizer for drug delivery systems.

-

Langmuir-Blodgett Films: Forming ordered monolayers at air-water interfaces .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume